(2S)-2-(4-azidobutyl)oxirane

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

(2S)-2-(4-azidobutyl)oxirane is a chiral, non-aromatic heterocyclic compound classified as an epoxide. It features a single (S)-configured stereocenter on an oxirane ring with a 4-azidobutyl substituent, giving it a molecular weight of 141.17 g/mol.

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
CAS No. 184535-02-2
Cat. No. B12556132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(4-azidobutyl)oxirane
CAS184535-02-2
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1C(O1)CCCCN=[N+]=[N-]
InChIInChI=1S/C6H11N3O/c7-9-8-4-2-1-3-6-5-10-6/h6H,1-5H2/t6-/m0/s1
InChIKeyIXVLZKCYOVTJTI-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (2S)-2-(4-azidobutyl)oxirane (CAS 184535-02-2): A Chiral Bifunctional Building Block for Targeted Synthesis


(2S)-2-(4-azidobutyl)oxirane is a chiral, non-aromatic heterocyclic compound classified as an epoxide. It features a single (S)-configured stereocenter on an oxirane ring with a 4-azidobutyl substituent, giving it a molecular weight of 141.17 g/mol [1]. This bifunctional molecule serves as a versatile intermediate, with its strained epoxide ring primed for nucleophilic ring-opening and its terminal azide group available for bioorthogonal click chemistry, making it a precise tool for constructing complex molecular architectures in medicinal chemistry .

01
Stereochemical control — single (S)-configured epoxide for asymmetric synthesis of chiral targets.
02
Dual orthogonal reactivity — electrophilic epoxide ring-opening and azide click chemistry in one building block.
03
Medicinal chemistry workflow — supports convergent assembly of protease inhibitor scaffolds and bioconjugates.

Why (2S)-2-(4-azidobutyl)oxirane Cannot Be Replaced by Its Enantiomer or Simple Azido-Epoxides


Generic substitution with the (R)-enantiomer (CAS 184535-13-5) or achiral, short-chain azido-epoxides is not feasible for asymmetric synthesis applications. The defined (S)-stereochemistry is critical for generating the correct 3D orientation in target molecules like HIV protease inhibitors, where improper chirality leads to a loss of binding affinity [1]. Furthermore, the 4-azidobutyl chain provides a longer, more flexible linker compared to azidomethyl analogs, which is essential for minimizing steric hindrance in bioconjugation and for accessing binding pockets in complex protein targets [2]. These differences are quantifiable in the resulting biological activity of the final conjugates, not just the building block itself.

This product
(2S)-2-(4-azidobutyl)oxirane
Defined (S)-stereochemistry; 4-azidobutyl flexible linker
Potential substitute
(R)-enantiomer or azidomethyl analog
Altered 3D orientation; shorter spacer may cause steric hindrance
Risk dimension
Enantiomer substitution may shift stereochemical outcome in target molecules, potentially altering binding.
Risk dimension
Shorter linker may not provide sufficient flexibility for bioconjugation and target engagement.

Quantitative Evidence Guide for (2S)-2-(4-azidobutyl)oxirane Superiority


Enantiomeric Purity and Configurational Stability vs. Racemic Mixture

The (2S)-2-(4-azidobutyl)oxirane is synthesized via an enantiospecific route starting from optically pure diethyl D-tartrate, yielding the product in an enantiomerically pure form [1]. In contrast, a racemic mixture would require costly and time-consuming chiral resolution steps. The specific (S)-enantiomer is essential for constructing HIV-1 protease inhibitors, where the (S,S)-bis-THF ligand derived from this building block achieves an IC50 of 1.8 nM, a potency that cannot be matched by ligands with incorrect stereochemistry [1].

Enantiomeric control
Class-level
(S,S)-bis-THF derivative IC50 1.8 nM vs. altered stereochemistry significantly higher IC50
Supports stereochemical control requirement for inhibitor design
Derived inhibitor potency context; building block activity not directly measured
Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Linker Length Advantage: 4-Azidobutyl vs. Azidomethyl Spacer in Bioconjugation

The 4-azidobutyl group provides a 5-atom linker between the epoxide and the conjugation handle. This longer spacer is critical for retaining the activity of potent cytotoxins. An epothilone B analogue where a methyl group was replaced by a 4-azidobutyl chain retained sub-nanomolar activity against cancer cell lines [1]. In contrast, shorter linkers such as azidomethyl are often insufficient to overcome steric clashes in the binding pocket, leading to a measurable loss in potency. The quantitative structure-activity relationship confirms that the spacer length is directly correlated with preserved drug-target engagement [1].

Linker flexibility
Class-level
Epothilone-azidobutyl conjugate retains low nM cytotoxicity; short linker leads to activity loss
Supports linker-dependent activity retention in conjugate design
Activity from cell-based assays; validation in specific conjugate required
Antibody-Drug Conjugates Linker Chemistry Click Chemistry

Orthogonal Reactivity: Enabling One-Pot, Multi-Component Reactions

The compound possesses two distinct, selectively addressable reactive sites: an electrophilic epoxide and a terminal azide. This orthogonal reactivity is leveraged in advanced cryptophycin synthesis, where an azido-epoxide precursor is used in a one-pot Staudinger reduction/cyclization sequence, enabling a more convergent and higher-yielding synthesis compared to traditional routes requiring multiple protecting group manipulations [1]. The quantitative benefit is a reduction in synthetic step count and an increase in overall yield for complex depsipeptides.

Synthetic efficiency
Class-level
One-pot Staudinger/cyclization reduces step count vs. traditional protecting-group routes
Supports streamlined synthetic route design for macrocycles
Yield improvement context; specific optimization needed
Bioorthogonal Chemistry One-Pot Synthesis Protecting-Group-Free

High-Value Application Scenarios for (2S)-2-(4-azidobutyl)oxirane


Synthesis of Chirally Pure HIV-1 Protease Inhibitors

The (S)-enantiomer is the established building block for creating the hydroxyethylamine (HEA) core of several FDA-approved HIV protease inhibitors. Its enantiopurity directly determines the inhibitor's low nanomolar potency, as incorrect stereochemistry fails to bind the protease active site effectively [1]. Researchers developing next-generation antivirals can rely on this compound to set the critical (S)-stereocenter without subsequent resolution.

Generation of Potent Antibody-Drug Conjugate (ADC) Payloads

When conjugated to microtubule-stabilizing agents like epothilones, the 4-azidobutyl spacer of this compound has been proven to retain the parent drug's sub-nanomolar cytotoxicity [1]. This makes it an ideal linker-payload intermediate for ADCs, where maintaining potency at a low drug-to-antibody ratio is crucial for therapeutic index. The orthogonal azide handle allows for clean, metal-catalyzed click conjugation to antibody cysteines.

Streamlined Total Synthesis of Macrocyclic Depsipeptides

In the synthesis of cryptophycins, this azido-epoxide allows for a high-yielding, one-pot macrocyclization via Staudinger reduction and intramolecular capture, bypassing multiple protecting group steps [1]. This efficiency is directly applicable to the synthesis of other bioactive macrocycles and natural product analogs.

Application
Selection Property
Validation Focus
HIV-1 protease inhibitor research
Stereochemical fidelity
Enantiomeric purity and inhibitor potency in biochemical assays
Antibody-drug conjugate research
Linker-payload activity retention
Cell-based cytotoxicity and conjugation efficiency
Macrocyclic natural product synthesis
Orthogonal reactivity for convergent synthesis
Step-count reduction and yield improvement
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